(2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Descripción

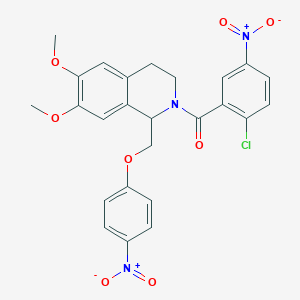

The compound (2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a structurally complex isoquinoline derivative. Its core framework consists of a 3,4-dihydroisoquinoline moiety substituted with 6,7-dimethoxy groups, a 4-nitrophenoxymethyl chain at position 1, and a 2-chloro-5-nitrophenyl ketone group at position 2.

Propiedades

IUPAC Name |

(2-chloro-5-nitrophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O8/c1-35-23-11-15-9-10-27(25(30)20-12-17(29(33)34)5-8-21(20)26)22(19(15)13-24(23)36-2)14-37-18-6-3-16(4-7-18)28(31)32/h3-8,11-13,22H,9-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNLXCJVHYDAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)COC4=CC=C(C=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide, with the molecular formula CHBFKO, is a compound of interest in biological research due to its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, including its interactions with biological molecules, mechanisms of action, and relevant case studies.

Overview of the Compound

The compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity and interaction with various biological systems. Its synthesis typically involves the reaction of 4-ethoxy-4-oxobutan-2-yl with potassium trifluoroborate in organic solvents like tetrahydrofuran (THF) under controlled conditions.

The mechanism of action for Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide primarily involves its ability to form stable complexes with biological substrates. This is facilitated by the trifluoroborate group, which can participate in cross-coupling reactions and other catalytic processes. The compound's interactions can lead to modifications in enzyme activity and influence metabolic pathways.

1. Interaction with Biological Molecules

Research indicates that Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide exhibits significant biological activity through its interactions with proteins and nucleic acids. These interactions can modulate various biochemical pathways, making it a candidate for drug development.

2. Potential Applications in Medicine

The compound is being investigated for its potential use in developing boron-containing pharmaceuticals. Its unique structure allows it to serve as a versatile reagent in organic synthesis, particularly for creating carbon-boron bonds that are essential in drug design .

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide on specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity at low concentrations, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of this compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells, highlighting its potential as an anticancer agent. The mechanism was associated with the activation of specific signaling pathways that lead to cell death .

Comparative Analysis

To better understand the significance of Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide, a comparison with similar compounds can be beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Potassium Trifluoroborate | Contains only trifluoroborate group | Limited reactivity in biological systems |

| 4-Ethoxy Derivatives | Lacks trifluoroborate group | Reduced versatility compared to our compound |

The presence of both the ethoxy and trifluoroborate groups in Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide provides it with enhanced reactivity and potential applications that are not present in simpler derivatives.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

identifies several structurally related isoquinoline derivatives (compounds 6d–6h), which share the 6,7-dimethoxy-3,4-dihydroisoquinoline backbone but differ in substituents at positions 1 and 2. These include:

- 6d : Ethyl carboxylate at position 2 .

- 6e : Methylsulfonyl group at position 2 .

- 6f : Phenylcarboxamide at position 2 .

- 6g and 6h: Phenyl and phenylmethanone substituents at positions 1 and 2, respectively .

Comparative Analysis

Table 1: Structural and Functional Comparison

*Estimated based on substituent contributions.

Critical Insights

- Electron-Withdrawing Groups: The target compound’s 2-chloro-5-nitrophenyl and 4-nitrophenoxymethyl groups introduce strong electron-withdrawing effects, likely reducing aqueous solubility compared to 6d (carboxylate) or 6f (carboxamide). This may limit bioavailability but enhance membrane permeability .

- Biological Activity : Unlike 6e (methylsulfonyl) and 6f (carboxamide), which mimic sulfonamide or peptide motifs, the nitro groups in the target compound may confer redox-mediated antimicrobial or cytotoxic effects, similar to nitrofuran derivatives.

- Synthetic Utility : Compounds like 6g and 6h are used as intermediates in alkaloid synthesis, whereas the target compound’s nitro substituents suggest specialized applications in targeted drug design .

Research Findings and Limitations

- Gaps in Data : Experimental data on the target compound’s physicochemical properties (e.g., logP, melting point) and bioactivity are absent in open literature. Comparisons rely on structural analogies and substituent effects.

- Environmental Considerations: Nitroaromatic compounds (e.g., 4-nitrophenol derivatives in ) are often toxic and environmentally persistent, necessitating caution in handling and disposal .

Métodos De Preparación

Nitration of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially occupies the para position relative to the carboxylic acid group, yielding 2-chloro-5-nitrobenzoic acid .

Reaction Conditions

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux to form 2-chloro-5-nitrobenzoyl chloride .

Optimization Insights

Synthesis of 6,7-Dimethoxy-1-((4-Nitrophenoxy)Methyl)-3,4-Dihydroisoquinoline

Bischler-Napieralski Cyclization

3,4-Dimethoxyphenethylamine is formylated using ethyl formate under reflux, followed by cyclization with phosphotungstic acid to form 6,7-dimethoxy-3,4-dihydroisoquinoline .

Key Steps

Introduction of (4-Nitrophenoxy)Methyl Group

The dihydroisoquinoline intermediate is functionalized via:

- Chloroacetylation : Reaction with chloroacetyl chloride in DCM.

- Nucleophilic Substitution : Displacement of chloride by 4-nitrophenol in the presence of potassium carbonate (K₂CO₃).

Reaction Conditions

Final Acylation Step

The secondary amine of 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline is acylated with 2-chloro-5-nitrobenzoyl chloride in the presence of triethylamine (Et₃N) as a base.

Optimization Data

Critical Analysis of Methodologies

Nitration and Chlorination Efficiency

Bischler-Napieralski Cyclization

Q & A

Basic: What synthetic strategies are recommended for the multi-step synthesis of this compound?

Answer:

The synthesis of this compound involves a multi-step approach, with critical steps including:

- Retrosynthetic analysis to identify key intermediates, such as the 6,7-dimethoxy-3,4-dihydroisoquinoline core and the 4-nitrophenoxy methyl fragment .

- Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to link the chloro-nitroaryl group to the isoquinoline scaffold.

- Purification protocols using column chromatography or recrystallization to isolate intermediates.

Methodological Tip: Monitor reaction progress via TLC and confirm structural integrity at each stage using NMR (¹H/¹³C) and HPLC for purity assessment .

Basic: How should researchers characterize the compound’s structural and electronic properties?

Answer:

Combine spectroscopic and computational methods:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon hybridization .

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).

- DFT calculations to model electronic properties (e.g., HOMO/LUMO energies) and predict reactivity .

Data Validation: Cross-reference experimental data with theoretical models to resolve ambiguities in stereochemistry or tautomerism .

Advanced: How can contradictions in spectral data during structural elucidation be resolved?

Answer:

Contradictions often arise from dynamic processes (e.g., rotational barriers) or overlapping signals. Mitigate these by:

- Variable-temperature NMR to study conformational changes .

- 2D NMR techniques (COSY, HSQC, HMBC) to map proton-carbon correlations .

- X-ray crystallography for unambiguous confirmation of solid-state structure .

Case Study: In analogous compounds, conflicting NOE effects were resolved via crystallographic data, overriding solution-state NMR interpretations .

Advanced: What experimental frameworks are suitable for studying its environmental fate and biodegradation?

Answer:

Adopt a tiered approach inspired by Project INCHEMBIOL :

Laboratory studies: Measure hydrolysis rates, photodegradation (using UV-Vis), and partition coefficients (logP).

Ecotoxicology assays: Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna).

Field simulations: Use mesocosms to assess bioaccumulation in soil-water systems.

Key Parameters: Track metabolites via LC-MS/MS and quantify degradation half-lives under varying pH and temperature .

Advanced: How can mechanistic studies elucidate its biological activity?

Answer:

Design experiments to probe interactions with biological targets:

- Molecular docking to predict binding affinities with enzymes (e.g., kinases) .

- In vitro assays: Measure IC₅₀ values against cancer cell lines or microbial strains.

- Isotopic labeling (e.g., deuterated analogs) to trace metabolic pathways .

Contradiction Management: If observed activity conflicts with docking predictions, validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding .

Advanced: What strategies optimize purity assessment in complex intermediates?

Answer:

Implement orthogonal analytical methods:

- HPLC-DAD/UV for quantitative purity (>95% threshold) .

- Mass spectrometry (HRMS) to detect low-abundance impurities.

- Elemental analysis for empirical formula validation .

Troubleshooting: If recrystallization fails, use preparative HPLC or countercurrent chromatography for challenging separations .

Advanced: How to ensure reproducibility in multi-step synthesis?

Answer:

- Standardized protocols: Document reaction conditions (e.g., solvent purity, inert atmosphere) .

- Batch-to-batch consistency: Use QC checkpoints (e.g., melting point, Rf values) for intermediates .

- Open-source data sharing: Publish detailed spectral libraries and synthetic workflows to aid peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.